4-异丙氧基-3-甲基苯甲酸

描述

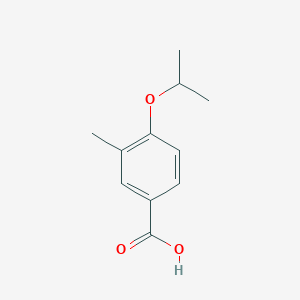

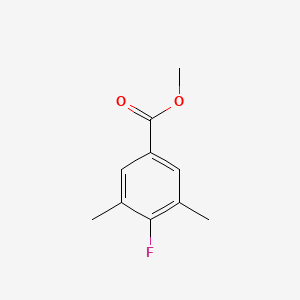

4-Isopropoxy-3-methylbenzoic acid is an aromatic carboxylic acid. It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .

Synthesis Analysis

The synthesis of 4-Isopropoxy-3-methylbenzoic acid involves two stages . In the first stage, lithium hydroxide is added to a solution of methyl 4-isopropoxy-3-methylbenzoate in tetrahydrofuran and water. The mixture is stirred and heated at 65 °C for 6 hours . In the second stage, the reaction mixture is cooled, diluted with water, and extracted with ether .Molecular Structure Analysis

The molecular structure of 4-Isopropoxy-3-methylbenzoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isopropoxy-3-methylbenzoic acid include its molecular weight (194.23 g/mol) and molecular formula (C11H14O3) . Other properties such as melting point, boiling point, solubility, and specific gravity are not specified in the search results.科学研究应用

健康方面和毒性评估

对羟基苯甲酸甲酯是一种与 4-异丙氧基-3-甲基苯甲酸结构相关的化合物,其健康方面和毒性已得到广泛研究。它是一种稳定的非挥发性化合物,用作食品、药品和化妆品中的抗菌防腐剂。对羟基苯甲酸甲酯对于皮肤正常的群体来说实际上无毒、无刺激性且无致敏性。其对动物的急性毒性研究表明,它通过口服和肠胃外途径实际上无毒。据报道,大鼠的无不良反应水平 (NOAEL) 高达 5700 mg/kg,表明它不致癌、不致突变、不致畸胎或不致胚胎毒性 (Soni、Taylor、Greenberg 和 Burdock,2002)。

环境影响和生物降解

对羟基苯甲酸酯,包括与 4-异丙氧基-3-甲基苯甲酸结构相似的化合物,以其作为防腐剂的广泛使用而闻名。尽管它们具有生物降解性,但由于持续引入环境,它们普遍存在于地表水和沉积物中。它们在环境中的存在,尤其是在水生生态系统中,引发了人们对其归宿和行为的担忧。对羟基苯甲酸甲酯和对羟基苯甲酸丙酯在环境样品中占主导地位,反映了它们在消费品中的成分。这些化合物对环境的影响,包括它们与水生生物的相互作用和生物积累的可能性,需要进一步研究以了解其全部影响 (Haman、Dauchy、Rosin 和 Munoz,2015)。

抗氧化特性和分子机制

没食子酸与 4-异丙氧基-3-甲基苯甲酸共享苯环结构,因其强大的抗炎特性而受到研究。该综述重点介绍了其在炎症性疾病中的药理活性及相关分子机制。没食子酸的抗炎机制主要涉及 MAPK 和 NF-κB 信号通路,减少炎性细胞因子释放和细胞浸润。其药理活性表明在治疗各种炎症相关疾病中具有潜在应用。这一见解为类似化合物的临床应用和未来研究提供了理论基础 (Bai、Zhang、Tang、Hou、Ai、Chen、Zhang、Wang 和 Meng,2020)。

内分泌干扰和人体接触

对羟基苯甲酸酯类,类似于 4-异丙氧基-3-甲基苯甲酸作为防腐剂的用途,已经对其内分泌毒性、吸收、酯酶和人体接触进行了综述。该综述讨论了潜在的人类健康风险,包括它们的雌激素激动剂特性以及它们穿透完整人皮肤的能力。已证实人體组织中存在完整的对羟基苯甲酸酯,强调需要详细评估它们干扰男性生殖功能和影响与内分泌干扰相关的疾病发展的可能性 (Darbre 和 Harvey,2008)。

安全和危害

While specific safety and hazard information for 4-Isopropoxy-3-methylbenzoic acid is not available in the search results, general precautions for handling carboxylic acids should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

属性

IUPAC Name |

3-methyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNGYUJZLWMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731417 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-methylbenzoic acid | |

CAS RN |

856165-81-6 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)

![5-Cyclopropyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6322852.png)

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)